molecular formula C15H18ClN3O2S B2357549 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176270-03-2

1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2357549
CAS No.: 2176270-03-2
M. Wt: 339.84
InChI Key: AHUHMSQBACZPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Facile Synthesis and Testing : A study conducted by Srivastava et al. (2008) focused on the facile synthesis of a biaryl pyrazole sulfonamide derivative and investigated the effect of replacing the -CO group with the -SO(2) group. They conducted primary ex-vivo pharmacological testing and in vitro screening, showing the loss of CB1 receptor antagonism (Srivastava et al., 2008).

  • Molecular Interaction Studies : Research by Shim et al. (2002) examined the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing AM1 molecular orbital method for conformational analysis. This study provides insights into the structural requirements for receptor binding and antagonist activity (Shim et al., 2002).

  • Crystal Structure Analysis : Girish et al. (2008) reported the synthesis of a related compound and investigated its structure through X-ray crystallography. Their findings contribute to understanding the molecular conformation and geometry around the key atoms in the compound (Girish et al., 2008).

Potential Biological and Pharmacological Applications

  • Antimicrobial Activity : A study by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and evaluated their antimicrobial activity. This research is significant for understanding the potential use of such compounds in combating microbial infections (El‐Emary et al., 2002).

  • Anticancer Potential : Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, which included compounds with structural similarities. The study highlighted compounds with promising efficacy against various cancer cell lines, indicating potential therapeutic applications (Turov, 2020).

  • Enzyme Inhibition for Alzheimer's Disease : Rehman et al. (2018) synthesized N-substituted derivatives related to the compound to evaluate new drug candidates for Alzheimer’s disease. Their study focused on enzyme inhibition activity, suggesting potential applications in neurodegenerative disorders (Rehman et al., 2018).

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUHMSQBACZPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.